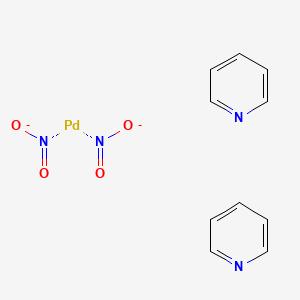

Dinitrobis(pyridine)palladium

Description

Dinitrobis(pyridine)palladium(II) is a palladium complex featuring two pyridine ligands and two nitro groups coordinated to the central palladium atom. For example, trans-Bis[2-(1,1-bis(methoxycarbonyl)propyl)-pyridine]palladium(II) (compound 188, ) demonstrates a synthesis yield of 90% via reaction with Li₂PdCl₄ under nitrogen, producing a stable complex with a melting point of 155°C (decomposition) . Such complexes typically adopt a square-planar geometry, as seen in related structures like Dichlorobis(pyridine)palladium(II) (), which has a linear formula C₁₀H₁₀Cl₂N₂Pd and a PubChem CID of 3269574 .

Key structural parameters for bis(pyridine)palladium complexes include Pd–N bond lengths ranging from 2.023–2.063 Å and Pd–C bonds between 2.283–2.299 Å (Table 4, ), indicating moderate ligand-metal interactions . These metrics are critical for understanding reactivity in catalysis and coordination chemistry.

Properties

CAS No. |

24670-00-6 |

|---|---|

Molecular Formula |

C10H10N4O4Pd-2 |

Molecular Weight |

356.63 g/mol |

IUPAC Name |

palladium;pyridine;dinitrite |

InChI |

InChI=1S/2C5H5N.2HNO2.Pd/c2*1-2-4-6-5-3-1;2*2-1-3;/h2*1-5H;2*(H,2,3);/p-2 |

InChI Key |

MJYCRBFBELTRKN-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=NC=C1.C1=CC=NC=C1.N(=O)[O-].N(=O)[O-].[Pd] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dinitrobis(pyridine)palladium can be synthesized through the reaction of palladium(II) chloride with pyridine and sodium nitrite in an aqueous medium. The reaction typically proceeds as follows:

- Dissolve palladium(II) chloride in water.

- Add pyridine to the solution.

- Introduce sodium nitrite to the mixture.

- Stir the reaction mixture at room temperature for several hours.

- Filter the resulting precipitate and wash it with water to obtain the desired compound.

Industrial Production Methods

While the laboratory synthesis of this compound is well-documented, industrial production methods are less common due to the specialized nature of the compound. the principles of scaling up the laboratory synthesis can be applied, with considerations for reaction optimization, purification, and safety.

Chemical Reactions Analysis

Types of Reactions

Dinitrobis(pyridine)palladium undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state palladium complexes.

Reduction: It can be reduced to form palladium(0) species, which are often used in catalysis.

Substitution: The pyridine ligands can be substituted with other ligands, leading to the formation of different coordination complexes.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.

Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines, amines, and other nitrogen-containing compounds.

Major Products Formed

Oxidation: Higher oxidation state palladium complexes.

Reduction: Palladium(0) species.

Substitution: New coordination complexes with different ligands.

Scientific Research Applications

Dinitrobis(pyridine)palladium has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and proteins.

Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which dinitrobis(pyridine)palladium exerts its effects involves coordination to target molecules through its palladium center. The palladium atom can form bonds with various substrates, facilitating chemical transformations. In biological systems, it can interact with DNA and proteins, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Table 1: Bond Lengths in Selected Bis(pyridine)palladium Complexes

| Compound | Pd–N (Å) | Pd–C (Å) | Source |

|---|---|---|---|

| Complex 180 | 2.050–2.063 | 2.283–2.286 | |

| Complex 174 | 2.023–2.048 | 2.287–2.292 | |

| Complex 181 | 2.040–2.062 | 2.299 | |

| Dichlorobis(pyridine)Pd(II) | ~2.05 (estimated) | N/A |

- Ligand Effects : Substituents on pyridine significantly influence bond lengths. For instance, electron-withdrawing groups (e.g., methoxycarbonyl in compound 188) elongate Pd–C bonds (2.299 Å in Complex 181 vs. 2.283 Å in Complex 180) due to reduced electron density at the metal center .

- Geometry: Chloro([(N,N-dimethylamino)methyl]-ferrocene)(pyridine)palladium(II) () adopts a distorted square-planar structure with Pd–C and Pd–N bonds of 1.99–2.06 Å, highlighting how ancillary ligands (e.g., ferrocene) perturb geometry .

Functional and Application Differences

- Medicinal Chemistry: trans-Dichloridopalladium(II) complexes with 2-hydroxymethylpyridine exhibit cytotoxicity against cancer cells (e.g., IC₅₀ = 12–18 µM), attributed to DNA intercalation and binding .

- Material Science : Chloro-ferrocene-palladium complexes () demonstrate redox activity from the ferrocene moiety, enabling applications in electrochemistry, whereas nitro-substituted analogs might offer explosive or oxidative properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.